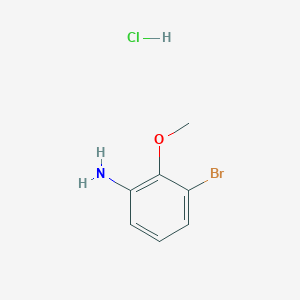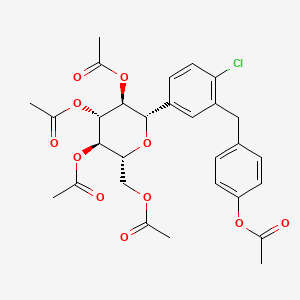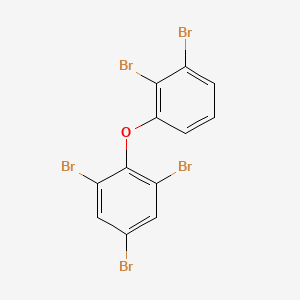
2,2',3,4',6'-Pentabromodiphenyl ether
Übersicht
Beschreibung
2,2’,3,4’,6’-Pentabromodiphenyl ether (PBDE-99) is an amber-colored solid and is insoluble in water . It is a halogenated organic compound and is very unreactive . PBDE-99 is a polybrominated di-Ph ether (PBDE), which is a flame retardant often incorporated into many polymers . PBDEs are an environmental pollutant that exhibits potential health risks to humans and wildlife .
Molecular Structure Analysis
The molecular formula of 2,2’,3,4’,6’-Pentabromodiphenyl ether is C12H5Br5O . The molecular weight is 564.688 Da . The structure is available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
2,2’,3,4’,6’-Pentabromodiphenyl ether is an amber-colored solid . It is insoluble in water . It is a halogenated organic compound and is very unreactive .Wissenschaftliche Forschungsanwendungen
Metabolic Pathways and Bioactivation
2,2',3,4',6'-Pentabromodiphenyl ether, commonly known as BDE-99, undergoes metabolic transformation in various species, elucidating its fate and bioactivation in biological systems. The in vitro oxidative metabolism catalyzed by cytochrome P450 enzymes was studied using chicken liver microsomes. This study found that BDE-99 is metabolized at a slower rate compared to its counterpart BDE-47. Three hydroxylated penta-BDEs were identified after incubation of BDE-99 with these liver microsomes, indicating active metabolic processing in avian species (Zheng et al., 2015). The metabolic processing of BDE-47 and BDE-99 was also compared in rat hepatic microsomes, shedding light on the metabolic fate of these compounds in mammals. This study identified specific cytochrome P450 enzymes responsible for the metabolism of these compounds, providing insights into the metabolic pathways and potential toxicological implications of these flame retardants (Erratico et al., 2011).
Environmental Persistence and Impact
BDE-99's presence in the environment and its implications on wildlife were highlighted in a study analyzing guillemot eggs from the Baltic Sea. This temporal trend study indicated that the concentrations of BDE-99 and other polybrominated diphenyl ether compounds increased over time, peaking around the mid- to late-1980s. This study provides valuable data on the environmental persistence and potential ecological impact of these compounds (Sellström et al., 2003). Furthermore, the treatment processing of municipal sewage was studied to understand the fate, partitioning, and mass loading of BDE-99 and related compounds. The findings suggest that sewage treatment plant effluents are a significant source of contamination for PBDEs in local aquatic environments, highlighting the need for improved management and treatment strategies to mitigate environmental pollution (Song et al., 2006).
Analytical Methodologies and Detection
In terms of analytical approaches, novel in vitro assays using ultra-performance liquid chromatography-mass spectrometry (UPLC/MS) were developed to detect and quantify hydroxylated metabolites of BDE-99 in rat liver microsomes. This methodological advancement is crucial for understanding the metabolic pathways of BDE-99 and assessing its toxicological profile (Erratico et al., 2010). Similarly, solid-phase microextraction (SPME) was optimized for the selective extraction of BDE-99 prior to gas chromatography/mass spectrometry analysis. This technique showcases a solvent-free, cost-effective, and time-saving approach for the determination of BDE-99 in environmental samples (Gago-Martínez et al., 2004).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1,3,5-tribromo-2-(2,3-dibromophenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Br5O/c13-6-4-8(15)12(9(16)5-6)18-10-3-1-2-7(14)11(10)17/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCLWEJVGAUFXQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)Br)OC2=C(C=C(C=C2Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Br5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10855048 | |
| Record name | 1,3,5-Tribromo-2-(2,3-dibromophenoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10855048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
564.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2',3,4',6'-Pentabromodiphenyl ether | |
CAS RN |
38463-82-0 | |
| Record name | 2,2',3,4',6'-Pentabromodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038463820 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,5-Tribromo-2-(2,3-dibromophenoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10855048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',3,4',6'-PENTABROMODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17A33785AI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



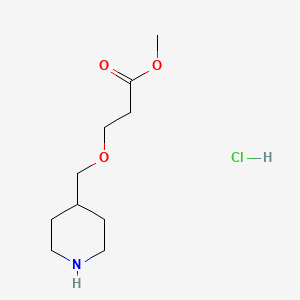
![(E)-3-[2-(Pyridin-2-YL)ethenyl]-1-(tetrahydro-2H-pyran-2-YL)-1H-indazol-6-amine](/img/structure/B1493951.png)

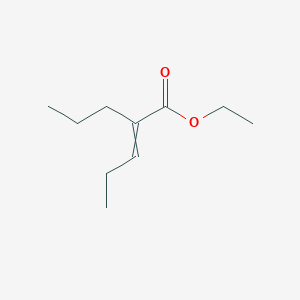
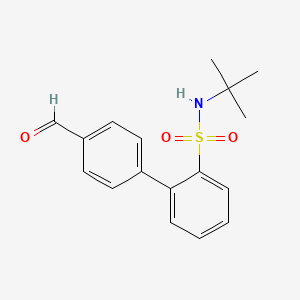

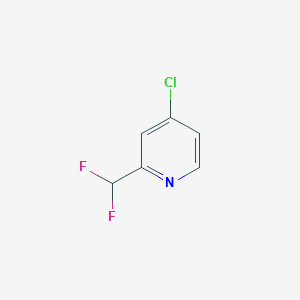

![(1R)-3-[2-[(7Ar)-1-(5,6-dimethylhept-3-en-2-yl)-7a-methyl-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-ol](/img/structure/B1493969.png)


